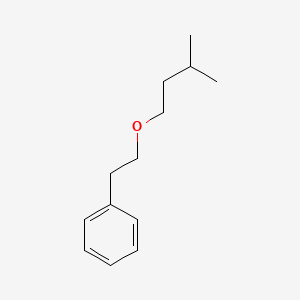

Isopentyl phenethyl ether

Description

Properties

IUPAC Name |

2-(3-methylbutoxy)ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQBQWOZHYUVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052220 | |

| Record name | 3-Methylbutyl 2-phenylethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; fresh green hyacinth-like aroma | |

| Record name | Isoamyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

109.00 to 110.00 °C. @ 8.00 mm Hg | |

| Record name | Phenethyl isoamyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | Isoamyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.897-0.913 (20°) | |

| Record name | Isoamyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56011-02-0 | |

| Record name | Phenylethyl isoamyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56011-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl phenethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056011020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(3-methylbutoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl 2-phenylethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl phenethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PHENETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X768037VTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenethyl isoamyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopentyl phenethyl ether synthesis mechanism

An In-depth Technical Guide to the Synthesis of Isopentyl Phenethyl Ether

Abstract

Isopentyl phenethyl ether, also known as phenylethyl isoamyl ether, is an ether valued for its fresh, green, hyacinth-like aroma, finding applications in the fragrance and flavor industries.[1][2] Its synthesis is a prime example of a classic, yet fundamentally important, organic transformation. This guide provides a comprehensive exploration of the predominant synthesis mechanism for isopentyl phenethyl ether, focusing on the Williamson ether synthesis. We will dissect the reaction mechanism, provide a field-proven experimental protocol, analyze critical process parameters, and discuss potential side reactions and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthesis.

Introduction: The Strategic Importance of Ether Synthesis

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The ether linkage (R-O-R') is a common motif in natural products, pharmaceuticals, and industrial chemicals. The synthesis of asymmetrical ethers, such as isopentyl phenethyl ether (C₁₃H₂₀O), requires a robust and selective methodology. The most common and versatile method for this purpose is the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850 that remains a cornerstone of modern organic chemistry.[3][4]

The Core Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[3][5][6][7] It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether.[3]

For an asymmetrical ether like isopentyl phenethyl ether, two synthetic routes are theoretically possible:

-

Route A: Reaction of an isopentoxide ion with a phenethyl halide.

-

Route B: Reaction of a phenoxide ion with an isopentyl halide.

The success of the Williamson synthesis is highly dependent on the structure of the alkylating agent. The reaction proceeds efficiently with primary alkyl halides.[7][8] Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively undergo an E2 elimination reaction in the presence of a strong base like an alkoxide.[7][8]

In the case of isopentyl phenethyl ether, both potential alkylating agents—phenethyl halide and isopentyl halide—are primary. Therefore, both routes are viable. However, the most frequently described approach involves the formation of the isopentoxide nucleophile, which then reacts with phenethyl bromide.[9] We will focus on this strategically sound pathway.

Step 1: Formation of the Isopentoxide Nucleophile

The first critical step is the deprotonation of isopentyl alcohol (3-methyl-1-butanol) to form the corresponding sodium isopentoxide. This is an acid-base reaction where a strong base is required to quantitatively remove the acidic proton from the alcohol's hydroxyl group. The pKa of a typical alcohol is in the range of 16-18, necessitating a base whose conjugate acid has a pKa significantly higher than this value.[6] A common and highly effective choice for this transformation is sodium hydride (NaH).[9][10]

NaH reacts irreversibly with the alcohol to produce the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the reaction to completion.

Step 2: SN2 Nucleophilic Attack

The resulting isopentoxide ion is a potent nucleophile. The second stage of the synthesis is the SN2 reaction, where the isopentoxide attacks the primary alkyl halide, phenethyl bromide.[3][11] This reaction proceeds via a concerted mechanism, meaning the new carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[3][5]

The nucleophile performs a "backside attack" on the electrophilic carbon atom bonded to the halogen.[3][11] This specific geometry of attack leads to an inversion of stereochemistry if the carbon were a chiral center. Since phenethyl bromide is a primary halide with minimal steric hindrance, the SN2 pathway is highly favored over the competing E2 elimination pathway.[8]

Visualization of the Synthesis Pathway

To clearly illustrate the process, the following diagrams outline the overall reaction and the detailed SN2 mechanism.

Caption: Overall workflow for the synthesis of Isopentyl Phenethyl Ether.

Caption: The concerted Sɴ2 mechanism for Isopentyl Phenethyl Ether formation.

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis of isopentyl phenethyl ether. Every step is designed to maximize yield and purity by controlling reaction conditions and minimizing side reactions.

Safety Precautions: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. All operations must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Sodium Hydride (60% disp. in oil) | 24.00 | 4.4 g | 0.11 | 1.1 |

| Anhydrous Diethyl Ether (or THF) | - | 150 mL | - | - |

| Isopentyl Alcohol | 88.15 | 10.95 mL (8.82 g) | 0.10 | 1.0 |

| Phenethyl Bromide | 185.06 | 13.6 mL (18.5 g) | 0.10 | 1.0 |

| Saturated aq. NH₄Cl | - | 50 mL | - | - |

| Brine (Saturated aq. NaCl) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

-

Alkoxide Formation: Charge the flask with sodium hydride (60% dispersion in mineral oil). Add 100 mL of anhydrous diethyl ether to the flask and cool the resulting suspension to 0 °C in an ice bath.[4]

-

Dissolve isopentyl alcohol in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred NaH suspension over 30 minutes. A controlled evolution of hydrogen gas will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.[4]

-

SN2 Reaction: Cool the reaction mixture back to 0 °C. Add phenethyl bromide dissolved in 30 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the isopentoxide solution over 30 minutes.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 35-40 °C for diethyl ether) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the flask to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise to neutralize any unreacted NaH.[4]

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 2 x 50 mL of brine to remove any remaining inorganic salts.[4]

-

Drying and Purification: Dry the separated organic layer over anhydrous magnesium sulfate.[12] Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The resulting crude oil should be purified by vacuum distillation to yield pure isopentyl phenethyl ether (Boiling Point: 109-110 °C).[1][2]

Causality Behind Experimental Choices

-

Inert Atmosphere: Prevents NaH from reacting with atmospheric moisture and protects the highly reactive alkoxide intermediate from protonation by water.

-

Anhydrous Solvents: Water will protonate the alkoxide nucleophile, rendering it inactive for the SN2 reaction, and will react violently with NaH. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions but may require higher temperatures for removal; diethyl ether or THF are excellent choices for this lab-scale reaction.[8][13]

-

Dropwise Addition at 0 °C: The deprotonation of the alcohol with NaH is exothermic. Slow addition at low temperature controls the reaction rate and the evolution of flammable hydrogen gas. Similarly, the SN2 reaction is also controlled to prevent potential side reactions.

-

Aqueous Work-up: The washing steps are crucial for removing water-soluble byproducts (NaBr) and unreacted starting materials, leading to a purer crude product before the final distillation.

Conclusion

The synthesis of isopentyl phenethyl ether via the Williamson ether synthesis is a robust and illustrative example of the SN2 reaction mechanism. Success hinges on a clear understanding of the underlying principles: the necessity of a strong base to generate a potent nucleophile, the selection of a primary alkyl halide to favor substitution over elimination, and the maintenance of anhydrous conditions to protect the reactive intermediates. By following a carefully controlled and validated protocol, researchers can reliably synthesize this and other asymmetrical ethers with high yield and purity, demonstrating the enduring power of this century-and-a-half-old reaction in modern chemical science.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Williamson ether synthesis of ETHER || SN2|| Preparation of ether. (2022, January 14). YouTube. Retrieved from [Link]

-

SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. Retrieved from [Link]

-

An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Anther® (CAS N° 56011-02-0). (n.d.). ScenTree. Retrieved from [Link]

-

Isoamyl phenethyl ether. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Isopentyl Acetate (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Isoamyl phenethyl ether | C13H20O | CID 91978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isopentyl phenethyl ether | 56011-02-0 | Benchchem [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

Physicochemical properties of isopentyl phenethyl ether

An In-Depth Technical Guide to the Physicochemical Properties of Isopentyl Phenethyl Ether

Introduction

Isopentyl phenethyl ether (CAS No. 56011-02-0), also known by synonyms such as phenylethyl isoamyl ether and the trade name Anther, is an aromatic ether compound valued for its unique sensory and chemical properties.[1] With a characteristic fresh, green, and floral aroma reminiscent of hyacinth, it serves as a crucial ingredient in the fragrance and flavor industries.[1][2][3] Its utility extends into cosmetics and as a potential solvent and intermediate in pharmaceutical and fine chemical synthesis.[4][5] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and safety considerations, designed for researchers, chemists, and professionals in drug development and formulation science.

Molecular Structure and Chemical Identity

The fundamental structure of isopentyl phenethyl ether consists of a phenethyl group linked via an ether bond to an isopentyl (or isoamyl) group. This structure dictates its characteristic properties, including its moderate hydrophobicity and volatility.[5]

Caption: 2D Chemical Structure of Isopentyl Phenethyl Ether.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 56011-02-0 | [6][4][5] |

| Molecular Formula | C₁₃H₂₀O | [6][1][4] |

| Molecular Weight | 192.30 g/mol | [6][4][5] |

| IUPAC Name | 2-(3-methylbutoxy)ethylbenzene | [6][2] |

| InChI Key | BHQBQWOZHYUVTL-UHFFFAOYSA-N | [6][2][5] |

| Synonyms | Isoamyl phenethyl ether, Phenylethyl isoamyl ether, Green Ether, Anther |[6][1][7] |

Physicochemical Properties

The physical and chemical characteristics of isopentyl phenethyl ether are critical to its application in various fields. It presents as a colorless, clear liquid under standard conditions.[6][2] While some sources state it is soluble in water, the consensus from its structure and application data points to it being insoluble or having very low solubility in water (e.g., an estimated 13.49 mg/L), but readily soluble in organic solvents like ethanol and oils.[6][8][9][10][11] This property is essential for its use in fragrance and cosmetic formulations.[10]

Table 2: Summary of Physicochemical Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | Colorless clear liquid | Ambient | [6][2][4] |

| Odor | Fresh, green, floral, hyacinth-like | - | [1][2][3] |

| Density | 0.897 - 0.913 g/cm³ | 20°C | [6] |

| 0.901 g/cm³ | - | [4] | |

| 0.9275 g/mL | 25°C | [2] | |

| Boiling Point | 109 - 110 °C | @ 8.00 mm Hg | [6][4][9] |

| 257 °C | (estimate) | [2][7] | |

| Refractive Index | 1.477 - 1.485 | @ 20°C | [6] |

| 1.481 - 1.484 | @ 20°C (n20/D) | [4] | |

| Flash Point | 110 °C | - | [10] |

| 117 °C | - | [2] | |

| 98.7 °C | (estimate) | [9] | |

| Vapor Pressure | 0.0129 mm Hg | @ 20°C (EPI Suite) | [11] |

| Water Solubility | 13.49 mg/L | @ 25°C (estimate) | [8][11] |

| Soluble in water | - | [6][2] |

| | Insoluble in water | - |[10] |

Note: Discrepancies in reported values can be attributed to different measurement conditions and purity levels. The boiling point is significantly lower under vacuum (mm Hg) compared to the estimated atmospheric pressure value.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of isopentyl phenethyl ether.

-

Mass Spectrometry (MS): GC-MS analysis reveals a characteristic fragmentation pattern. Key fragments observed under electron ionization (EI) include m/z values of 43 (base peak, corresponding to the isopropyl fragment), 71, 69, 105 (phenethyl fragment), and 91 (tropylium ion).[6] The molecular ion peak [M]+ at m/z 192 is also expected.[6]

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides information about the functional groups present. Key expected absorptions include C-O-C stretching for the ether linkage, C-H stretching for the alkyl and aromatic portions, and C=C stretching for the benzene ring.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenethyl group, the methylene protons adjacent to the ether oxygen and the benzene ring, and the characteristic signals of the isopentyl group, including a doublet for the two methyl groups and a multiplet for the methine proton.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR, showing distinct signals for each unique carbon atom in the aromatic ring, the ethyl linker, and the isopentyl chain.

-

Synthesis Methodologies

The production of isopentyl phenethyl ether can be achieved through several synthetic routes. The Williamson ether synthesis is the most classical and widely recognized method.[5]

Method 1: Williamson Ether Synthesis

This method is a cornerstone of ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 reaction. The causality behind this choice is its reliability and high yield for producing asymmetrical ethers.

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen), add isopentyl alcohol (3-methyl-1-butanol) to a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF. The reaction is typically stirred at room temperature until hydrogen gas evolution ceases, indicating the complete formation of the sodium isopentoxide.

-

Nucleophilic Substitution: Slowly add phenethyl bromide to the freshly prepared alkoxide solution.

-

Reaction Completion: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: After completion, cool the reaction mixture and carefully quench it with water. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure isopentyl phenethyl ether.

Method 2: Acid-Catalyzed Etherification

An alternative, though less common, approach involves the direct reaction of the two corresponding alcohols in the presence of a strong acid catalyst.[5]

Experimental Protocol: Acid-Catalyzed Etherification

-

Reaction Setup: Combine phenethyl alcohol and isopentyl alcohol in a suitable reactor.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[5]

-

Reaction Conditions: Heat the mixture under elevated temperature (100–150°C) and pressure, continuously removing the water formed during the reaction to drive the equilibrium towards the product.[5]

-

Purification: After neutralization of the acid catalyst, the product is isolated and purified, typically by fractional distillation.

Applications in Research and Industry

The versatile properties of isopentyl phenethyl ether make it valuable across several sectors.

-

Fragrance and Perfumery: This is its primary application. It is used as a powerful ingredient to impart a green, floral, and fresh character, often modifying tropical notes and enhancing hyacinth and rose scents in perfumes, soaps, and detergents.[1][3][5]

-

Flavor Industry: It can be employed as a flavoring agent in foods and beverages, contributing fruity and floral notes, particularly in confectionery.[4][10]

-

Cosmetics: In lotions and creams, it can function as an emollient and fragrance component, helping to moisturize the skin while providing a pleasant scent.[4][5]

-

Pharmaceutical and Chemical Synthesis: Its excellent solubility in organic solvents and chemical stability make it a useful solvent or intermediate in organic synthesis, potentially aiding in the formulation of active pharmaceutical ingredients (APIs) by improving solubility and bioavailability.[4][5]

Safety and Handling

According to aggregated GHS information, isopentyl phenethyl ether is classified as H411: Toxic to aquatic life with long-lasting effects.[6] Therefore, release into the environment should be avoided.[6][12]

-

Handling: Standard laboratory safety precautions should be observed, including wearing protective gloves and safety glasses.[12][13] The material should be handled in a well-ventilated area to avoid inhalation of vapors.[13]

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents.[4][13]

-

Toxicity: It is expected to be a low ingestion hazard, though it may cause mild skin and eye irritation upon direct contact.[14] A RIFM safety assessment concluded that it presents no concern for skin sensitization at current use levels.[11]

Conclusion

Isopentyl phenethyl ether is a commercially significant aromatic compound with a well-defined set of physicochemical properties that make it highly suitable for the fragrance, flavor, and cosmetic industries. Its synthesis is achievable through established organic chemistry protocols, primarily the Williamson ether synthesis. Understanding its properties, from its distinct aroma and solubility profile to its spectroscopic signature and safety requirements, is essential for its effective and safe application by researchers and industry professionals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91978, Isoamyl phenethyl ether. Retrieved from [Link]

-

ChemBK. (2024). PHENYLETHYL ISO-PENTYL ETHER. Retrieved from [Link]

-

Scenttree. (n.d.). Isoamyl phenethyl ether (CAS 56011-02-0). Retrieved from [Link]

-

DU Organics. (n.d.). Phenyl Ethyl Isoamyl Ether. Retrieved from [Link]

-

Aroma Chemical Dealer. (n.d.). Buy Phenyl Ethyl Isoamyl Ether From Quality Aroma Chemical Dealer. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenylethyl isoamyl ether, CAS Registry Number 56011-02-0. Food and Chemical Toxicology, 163. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenethyl isopropyl ether. Retrieved from [Link]

-

NIST. (n.d.). Ether, isopentyl phenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Phenyl Ethyl Isoamyl Ether. Retrieved from [Link]

-

Ernesto Ventós S.A. (n.d.). ANTHER (PHENYLETHYL ISOAMYL ETHER). Retrieved from [Link]

-

India Fine Chemicals. (n.d.). Isopentyl phenethyl ether. Retrieved from [Link]

-

NIST. (n.d.). Isoamyl phenylethyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2015). US20150011799A1 - Method for producing ether compound.

-

Doubtnut. (2021). Write structure of phenyl isopentyl ether. Give its IUPAC name. YouTube. Retrieved from [Link]

Sources

- 1. Phenyl Ethyl Isoamyl Ether | Isopentyl Phenylethyl Ether – DU Organics [duorganics.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Isopentyl phenethyl ether | 56011-02-0 | Benchchem [benchchem.com]

- 6. Isoamyl phenethyl ether | C13H20O | CID 91978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. scent.vn [scent.vn]

- 10. Buy Phenyl Ethyl Isoamyl Ether From Quality Aroma Chemical Dealer [chemicalbull.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemicalbull.com [chemicalbull.com]

- 14. vigon.com [vigon.com]

Spectroscopic Data of Isopentyl Phenethyl Ether: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for isopentyl phenethyl ether, also known as 2-(3-methylbutoxy)ethylbenzene. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. Herein, we will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the structural elucidation and analytical methodologies.

Introduction

Isopentyl phenethyl ether (C₁₃H₂₀O, Molar Mass: 192.30 g/mol ) is an organic compound with applications in the fragrance and flavor industry and as a potential solvent in pharmaceutical formulations.[1][2] Accurate characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, explaining the causality behind the observed spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in isopentyl phenethyl ether are numbered as illustrated in the diagram below.

Caption: Numbering scheme for isopentyl phenethyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity of the signals are key parameters for structural elucidation.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1, H2, H3, H4, H5 | 7.20 - 7.35 | Multiplet | 5H |

| H8 | ~3.6 | Triplet | 2H |

| H7 | ~2.9 | Triplet | 2H |

| H10 | ~3.4 | Triplet | 2H |

| H11 | ~1.5 | Multiplet | 2H |

| H12 | ~1.7 | Multiplet | 1H |

| H13, H13' | ~0.9 | Doublet | 6H |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H1-H5): The five protons on the phenyl ring are expected to resonate in the aromatic region, typically between 7.20 and 7.35 ppm.[1] Due to the complex coupling between them, they will likely appear as a multiplet.

-

Methylene Protons alpha to Oxygen (H8 & H10): The methylene protons adjacent to the ether oxygen (H8 and H10) are deshielded due to the electronegativity of the oxygen atom and are expected to appear downfield.[3] The protons at H8, being on the phenethyl group, are predicted to have a chemical shift of approximately 3.6 ppm and will appear as a triplet due to coupling with the H7 protons. The H10 protons of the isopentyl group are also alpha to the oxygen and are predicted to resonate around 3.4 ppm, appearing as a triplet due to coupling with the H11 protons.

-

Benzylic Protons (H7): The methylene protons at the benzylic position (H7) are deshielded by the aromatic ring and will likely resonate around 2.9 ppm. This signal should appear as a triplet due to coupling with the H8 protons.

-

Isopentyl Group Protons (H11, H12, H13, H13'): The protons of the isopentyl group will show characteristic signals. The H11 methylene protons are beta to the ether oxygen and are expected to appear as a multiplet around 1.5 ppm. The H12 methine proton, being adjacent to two methyl groups and a methylene group, will also be a multiplet, likely around 1.7 ppm. The six equivalent protons of the two methyl groups (H13 and H13') are the most upfield, appearing as a doublet around 0.9 ppm due to coupling with the single H12 proton.[4]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of isopentyl phenethyl ether in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C6 (quaternary) | ~139 |

| C1, C2, C3, C4, C5 | 126 - 129 |

| C8 | ~70 |

| C7 | ~36 |

| C10 | ~69 |

| C11 | ~39 |

| C12 | ~25 |

| C13, C13' | ~22 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (C1-C6): The six carbons of the benzene ring will resonate in the downfield region of the spectrum. The quaternary carbon (C6) attached to the ethyl group is expected around 139 ppm. The other five aromatic carbons (C1-C5) will appear in the range of 126-129 ppm.[5]

-

Carbons alpha to Oxygen (C8 & C10): The carbons directly bonded to the ether oxygen are significantly deshielded and are expected to have chemical shifts in the range of 60-80 ppm.[3][6] Specifically, C8 is predicted to be around 70 ppm and C10 around 69 ppm.

-

Benzylic Carbon (C7): The benzylic carbon (C7) will be found at a higher field than the carbons attached to oxygen, with an expected chemical shift of approximately 36 ppm.

-

Isopentyl Group Carbons (C11, C12, C13, C13'): The remaining carbons of the isopentyl group will appear in the upfield region of the spectrum. C11 is predicted to be around 39 ppm, the methine carbon C12 around 25 ppm, and the two equivalent methyl carbons (C13 and C13') at approximately 22 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of isopentyl phenethyl ether in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium |

| 1250 - 1050 | C-O stretch (ether) | Strong |

| ~750, ~700 | C-H bend (aromatic, monosubstituted) | Strong |

Interpretation of the IR Spectrum

-

C-H Stretching Vibrations: The spectrum will show characteristic C-H stretching bands. The absorptions above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.[6] The strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic isopentyl and ethyl groups.

-

Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by a series of absorptions in the 1600-1450 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic ring.

-

C-O Ether Stretch: A strong and prominent absorption band is expected in the region of 1250-1050 cm⁻¹, which is characteristic of the C-O stretching vibration of an alkyl aryl ether.[3] Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1250 and 1050 cm⁻¹.[3]

-

Aromatic C-H Bending: The substitution pattern of the benzene ring can often be determined from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a monosubstituted benzene ring, strong absorptions are expected around 750 cm⁻¹ and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like isopentyl phenethyl ether, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structure.

Observed Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 192 | Low | [M]⁺ (Molecular Ion) |

| 105 | 36.25% | [C₈H₉]⁺ |

| 91 | 28.12% | [C₇H₇]⁺ |

| 71 | 68.54% | [C₅H₁₁]⁺ |

| 69 | 47.67% | [C₅H₉]⁺ |

| 43 | 99.99% | [C₃H₇]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of isopentyl phenethyl ether is expected to show a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of ethers and compounds containing a phenethyl group.[7]

-

Alpha-Cleavage: Ethers commonly undergo cleavage of the C-C bond alpha to the oxygen atom.[7] In this case, cleavage of the bond between C7 and C8 would lead to the formation of a benzyl radical and an oxonium ion. Alternatively, cleavage of the bond between C10 and C11 would result in a stable isopentyl cation or related fragments.

-

Key Fragments:

-

m/z 105: This fragment likely corresponds to the phenylethyl cation ([C₆H₅CH₂CH₂]⁺), formed by the loss of the isopentoxy radical.

-

m/z 91: A very common fragment in compounds containing a benzyl group, this corresponds to the tropylium ion ([C₇H₇]⁺), which is formed via rearrangement and loss of a neutral molecule from the molecular ion or a larger fragment.[8]

-

m/z 71: This fragment is characteristic of the isopentyl group and likely corresponds to the isopentyl cation ([C₅H₁₁]⁺).

-

m/z 69: This fragment could arise from the loss of two hydrogen atoms from the isopentyl cation.

-

m/z 43: The base peak at m/z 43 is characteristic of an isopropyl group and is likely the isopropyl cation ([CH(CH₃)₂]⁺), formed from the fragmentation of the isopentyl group.

-

Caption: Proposed fragmentation pathway for isopentyl phenethyl ether.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for volatile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of isopentyl phenethyl ether. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the structural elucidation of this molecule. The protocols described herein represent standard methodologies that can be applied for the routine analysis of this and similar compounds in a research or industrial setting.

References

- Bell, H.M., Bowles, D.B. and Senese, F. (1981). Org. Magn. Reson., 16, 285.

- Friedrich, E.C., and Runkle, K.G. (1984). J. Chem. Educ., 61, 830.

-

Homework.Study.com. (n.d.). Explain how the peaks in the NMR spectrum correspond to the structure of isopentyl acetate. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Isopentyl phenethyl ether. Retrieved from [Link]

- Shoolery, J.N. (1959). Varian Technical Information Bulletin, Vol 2, No. 3.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Calgary. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemBK. (2024, April 9). (2-(3-methylbutoxy)ethyl)benzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

EPA. (n.d.). Benzene, [2-(3-methylbutoxy)ethyl]- - Substance Details - SRS. Retrieved from [Link]

-

NIST. (n.d.). 2-Phenethyl phenyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Scribd. (n.d.). NMR Chemical Shift Guide. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

YouTube. (2021, July 13). FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. homework.study.com [homework.study.com]

- 5. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetic analysis of the pyrolysis of phenethyl phenyl ether: computational prediction of alpha/beta-selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopentyl Phenethyl Ether (CAS 56011-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl phenethyl ether, also known by synonyms such as phenethyl isoamyl ether and anther, is an aromatic ether recognized for its unique sensory properties and versatile applications.[1][2] With the CAS registry number 56011-02-0, this colorless liquid possesses a characteristic floral and fruity aroma, often described as reminiscent of hyacinth and rose.[3] This guide provides a comprehensive overview of the core properties, synthesis, and applications of Isopentyl phenethyl ether, tailored for professionals in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. Isopentyl phenethyl ether is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O | [1][4] |

| Molecular Weight | 192.30 g/mol | [3][4] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Floral, hyacinth, rose, green | [1][2][3] |

| Boiling Point | 109-110 °C | [4] |

| Density | 0.901 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.481 - 1.484 | [4] |

| Flash Point | 110 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohols and organic solvents.[6] | [6] |

Synthesis of Isopentyl Phenethyl Ether

The most prevalent and classic method for the synthesis of Isopentyl phenethyl ether is the Williamson ether synthesis .[7] This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction.

Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of Isopentyl Phenethyl Ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Sodium hydride (NaH) or Sodium metal

-

Phenethyl bromide (2-phenylethyl bromide)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of sodium hydride in anhydrous diethyl ether is prepared under a nitrogen atmosphere. The flask is cooled in an ice bath. Isopentyl alcohol is added dropwise to the suspension. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature to ensure complete formation of the isopentyl alkoxide.

-

SN2 Reaction: The flask is cooled again in an ice bath, and a solution of phenethyl bromide in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure Isopentyl phenethyl ether.

Spectral Data for Characterization

The identity and purity of the synthesized Isopentyl phenethyl ether can be confirmed by various spectroscopic methods.

Expected ¹H NMR Spectral Data:

-

Aromatic protons (C₆H₅-) : Multiplet around 7.2-7.3 ppm.

-

-O-CH₂-CH₂-Ph : Triplet around 3.6 ppm.

-

-O-CH₂-CH₂-Ph : Triplet around 2.9 ppm.

-

-O-CH₂-CH₂-CH(CH₃)₂ : Triplet around 3.5 ppm.

-

-O-CH₂-CH₂-CH(CH₃)₂ : Multiplet around 1.6 ppm.

-

-O-CH₂-CH₂-CH(CH₃)₂ : Multiplet around 1.7 ppm.

-

-CH(CH₃)₂ : Doublet around 0.9 ppm.

Expected ¹³C NMR Spectral Data:

-

Aromatic carbons : Peaks in the range of 126-139 ppm.

-

-O-CH₂- (isopentyl) : ~70 ppm.

-

-O-CH₂- (phenethyl) : ~71 ppm.

-

-CH₂-Ph : ~39 ppm.

-

-CH₂- (isopentyl) : ~38 ppm.

-

-CH- (isopentyl) : ~25 ppm.

-

-CH₃ (isopentyl) : ~22 ppm.

IR Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching absorption. For Isopentyl phenethyl ether, the following characteristic peaks are expected:

-

C-O-C stretch : A strong, prominent band in the region of 1050-1150 cm⁻¹.

-

sp³ C-H stretch : Just below 3000 cm⁻¹.

-

sp² C-H stretch : Just above 3000 cm⁻¹.

-

C=C aromatic stretch : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

The mass spectrum of Isopentyl phenethyl ether would show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would likely involve cleavage of the ether bond, leading to fragments corresponding to the isopentyl and phenethyl groups.

Applications

Isopentyl phenethyl ether is a valuable compound with applications in several industries, primarily driven by its pleasant aroma.

-

Fragrance Industry : It is extensively used as a fragrance ingredient in perfumes, soaps, detergents, lotions, and other personal care products.[1][3] It imparts fresh, floral, and green notes, often enhancing hyacinth, rose, and lilac accords.[1][2]

-

Flavor Industry : This ether is also employed as a flavoring agent in some food products, contributing a fruity and floral taste profile.[3][6]

-

Chemical Synthesis : In a research and development context, it can serve as a starting material or intermediate for the synthesis of other organic compounds.[4]

-

Pharmaceutical and Cosmetic Formulations : Due to its solvent properties and low toxicity, it has potential applications as a solvent or emollient in pharmaceutical and cosmetic formulations.[3][4]

Safety and Handling

Isopentyl phenethyl ether is considered to have a low toxicity profile.[4] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. The Research Institute for Fragrance Materials (RIFM) has assessed its safety, and it is considered safe for use in household products at typical concentrations.[2]

Conclusion

Isopentyl phenethyl ether is a versatile aromatic ether with significant commercial and research value. Its synthesis via the Williamson ether synthesis is a well-established and reliable method. A comprehensive understanding of its chemical and physical properties, as detailed in this guide, is crucial for its effective application in the fragrance, flavor, and pharmaceutical industries. Further research into its biological activities and formulation applications may unveil new opportunities for this valuable compound.

References

- Benchchem. (n.d.). Isopentyl phenethyl ether.

-

SCANTHER. (n.d.). Aromatic Chemical - CAS No. 56011-02-0. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Phenylethyl isoamyl ether. Retrieved from [Link]

-

PubChem. (n.d.). Isoamyl phenethyl ether. Retrieved from [Link]

Sources

- 1. Ether, isopentyl phenyl [webbook.nist.gov]

- 2. Isoamyl phenethyl ether | C13H20O | CID 91978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopentyl ether(544-01-4) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Isopentyl phenethyl ether | 56011-02-0 | Benchchem [benchchem.com]

The Solubility Profile of Isopentyl Phenethyl Ether: A Technical Guide for Researchers

Abstract

Isopentyl phenethyl ether, a key ingredient in the fragrance, flavor, and pharmaceutical industries, presents a versatile solubility profile critical for its application in various formulations.[1] This technical guide provides an in-depth analysis of the solubility of isopentyl phenethyl ether in a range of organic solvents. We will explore the molecular characteristics that govern its solubility, present quantitative and qualitative data, and provide detailed, field-proven experimental protocols for determining its miscibility and solubility. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior in solution.

Introduction: The Molecular Basis of Solubility

Isopentyl phenethyl ether (CAS 56011-02-0), also known as phenylethyl isoamyl ether, is an aromatic ether with the molecular formula C₁₃H₂₀O.[1] Its structure, featuring a polar ether linkage, a nonpolar aromatic ring, and a branched alkyl chain, dictates its solubility based on the principle of "like dissolves like."[2]

-

Ether Group (-O-): The oxygen atom in the ether linkage possesses lone pairs of electrons, making it a hydrogen bond acceptor. This allows for favorable interactions with protic solvents like alcohols and contributes to its solubility in polar aprotic solvents.[3]

-

Phenethyl Group (C₆H₅CH₂CH₂-): The aromatic ring and associated ethyl chain introduce significant van der Waals forces and a nonpolar character, promoting solubility in nonpolar aromatic and aliphatic solvents.

-

Isopentyl Group ((CH₃)₂CHCH₂CH₂-): This bulky, nonpolar alkyl chain further enhances the compound's affinity for nonpolar organic solvents and significantly limits its aqueous solubility.[3]

The interplay of these structural features results in broad solubility in many organic solvents while conferring very low solubility in water.

Quantitative Solubility Data

Precise quantitative solubility data is essential for accurate formulation and process design. The following table summarizes the solubility of isopentyl phenethyl ether in various common organic solvents at 25°C.

| Solvent Class | Solvent Name | Molecular Formula | Solubility (g/L) at 25°C |

| Polar Protic | Ethanol | C₂H₅OH | 1444.93[4] |

| Methanol | CH₃OH | 644.08[4] | |

| Isopropanol | C₃H₈O | 1208.56[4] | |

| n-Propanol | C₃H₈O | 1242.71[4] | |

| n-Butanol | C₄H₁₀O | 1206.98[4] | |

| Polar Aprotic | Acetone | C₃H₆O | 1256.46[4] |

| Ethyl Acetate | C₄H₈O₂ | 1721.72[4] | |

| Dichloromethane | CH₂Cl₂ | 3555.88[4] | |

| Chloroform | CHCl₃ | 4209.02[4] | |

| 1,4-Dioxane | C₄H₈O₂ | 2793.58[4] | |

| Acetonitrile | C₂H₃N | 1049.27[4] | |

| Nonpolar | Toluene | C₇H₈ | 632.13[4] |

| n-Hexane | C₆H₁₄ | 696.96[4] | |

| Cyclohexane | C₆H₁₂ | 1052.16[4] | |

| Aqueous | Water | H₂O | 0.12[4] |

Note on Aqueous Solubility: There is conflicting information in the literature regarding the water solubility of isopentyl phenethyl ether. While some sources describe it as "soluble," this is likely in the context of its use as a food additive where trace amounts are sufficient.[4][5][6] Experimental data indicates a very low solubility of 0.12 g/L (120 mg/L), while some estimations place it even lower at 13.49 mg/L.[4][7] For practical laboratory and industrial purposes, it should be considered poorly soluble to insoluble in water.[8][9]

Experimental Protocols for Solubility Determination

The following protocols provide robust methods for determining both qualitative and quantitative solubility.

Protocol for Qualitative Miscibility/Solubility Testing

This protocol allows for a rapid assessment of solubility in various solvents, which is crucial for solvent screening in applications like chromatography, extraction, and reaction chemistry.

Methodology:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry 13x100 mm test tube.

-

Analyte Addition: Add isopentyl phenethyl ether dropwise (approximately 20-30 mg per drop) to the solvent.

-

Mixing: After each addition, cap and vortex the test tube for 10-20 seconds to ensure thorough mixing.[2]

-

Observation: Visually inspect the solution against a well-lit background for any signs of immiscibility (e.g., phase separation, cloudiness, or oil droplets).

-

Classification:

-

Miscible/Soluble: If a clear, single-phase solution is observed after the addition of at least 100 mg of the ether to 1 mL of solvent.

-

Partially Soluble: If the solution becomes cloudy or if some, but not all, of the ether dissolves.

-

Insoluble/Immiscible: If two distinct layers form or if the ether does not appear to dissolve.[2]

-

Caption: Workflow for qualitative solubility assessment.

Protocol for Quantitative Solubility Determination (Isothermal Titration)

This method provides a more precise measure of solubility (e.g., in g/100mL or mol/L) at a specific temperature.

Methodology:

-

Preparation: Accurately weigh a specific mass of isopentyl phenethyl ether (e.g., 1.00 g) into a jacketed glass vial equipped with a magnetic stir bar.

-

Temperature Control: Set the circulating water bath connected to the vial jacket to the desired experimental temperature (e.g., 25.0 °C) and allow the system to equilibrate.

-

Solvent Titration: Using a calibrated burette or syringe pump, add the chosen solvent to the vial in small, precise increments (e.g., 0.1 mL).[10]

-

Equilibration and Observation: After each addition, stir the mixture vigorously until all the ether has dissolved, or for a minimum of 2-3 minutes to ensure equilibrium is reached. Observe for the complete disappearance of any separate phase.

-

Endpoint Determination: The endpoint is reached when the solution becomes perfectly clear and homogeneous. Record the total volume of solvent added.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of Ether (g) / Total Volume of Solvent (mL)) * 100

Caption: Step-by-step quantitative solubility determination.

Causality and Field Insights

-

Expertise in Formulation: The high solubility in solvents like ethanol, acetone, and various acetates makes isopentyl phenethyl ether an excellent choice for fragrance and cosmetic formulations, where it acts as a carrier and fixative.[1] Its miscibility with nonpolar oils is leveraged in creating oil-based perfumes and emollients.[8]

-

Trustworthiness in Synthesis: In organic synthesis, its solubility in ethers (like 1,4-dioxane) and chlorinated solvents (like dichloromethane) allows it to be used effectively as a reactant or a non-reactive solvent for other components.[11] Its poor water solubility is a critical advantage during workup procedures, enabling efficient extraction from aqueous layers into an organic phase.

-

Self-Validating Protocols: The described protocols are self-validating. In the qualitative test, a clear, single-phase solution is an unambiguous positive result. In the quantitative method, the endpoint is a visually confirmed, distinct transition to a homogeneous solution. Reproducibility can be confirmed by repeating the titration and obtaining a value within an acceptable margin of error (e.g., ±2%).

Conclusion

Isopentyl phenethyl ether exhibits excellent solubility in a wide array of common organic solvents, a characteristic directly attributable to its hybrid molecular structure. It is highly soluble in alcohols, ketones, esters, and chlorinated solvents, and also shows significant solubility in nonpolar hydrocarbons. Conversely, it has very poor solubility in water. The provided protocols offer reliable methods for researchers to confirm solubility in specific solvent systems tailored to their unique applications, ensuring predictable and reproducible results in both research and development settings.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Isoamyl phenethyl ether (CAS 56011-02-0): Odor profile, Properties, & IFRA compliance. ScentDB. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Research in Pharmaceutical Sciences. [Link]

-

Isoamyl phenethyl ether. PubChem. [Link]

-

Ether Identification. Scribd. [Link]

-

Tests for Alcohols, Phenols and Ethers – Identification and Classification. EMBIBE. [Link]

-

Physical Properties of Ether. Chemistry LibreTexts. [Link]

-

ANTHER (PHENYLETHYL ISOAMYL ETHER). Ernesto Ventós S.A. [Link]

-

RIFM fragrance ingredient safety assessment, phenylethyl isoamyl ether, CAS Registry Number 56011-02-0. Food and Chemical Toxicology. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scent.vn [scent.vn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Isoamyl phenethyl ether | C13H20O | CID 91978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Buy Phenyl Ethyl Isoamyl Ether From Quality Aroma Chemical Dealer [chemicalbull.com]

- 9. ANTHER (PHENYLETHYL ISOAMYL ETHER) [ventos.com]

- 10. researchgate.net [researchgate.net]

- 11. Isopentyl phenethyl ether | 56011-02-0 | Benchchem [benchchem.com]

An In-Depth Technical Guide to Isopentyl Phenethyl Ether: From Industrial Fragrance to Academic Frontiers

Abstract: This technical guide provides a comprehensive overview of isopentyl phenethyl ether (CAS 56011-02-0), a significant aroma chemical, for researchers, scientists, and professionals in drug development. The document delves into its core physicochemical properties, established industrial applications in the fragrance and flavor sectors, and explores its emerging and potential uses within academic and research contexts. Detailed methodologies for its synthesis via Williamson ether synthesis and quality control by Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering both theoretical causality and practical, step-by-step protocols. The guide aims to bridge the gap between industrial formulation and academic investigation, providing a foundational resource for leveraging this versatile ether compound.

Introduction to Isopentyl Phenethyl Ether

Isopentyl phenethyl ether, also known by synonyms such as phenethyl isoamyl ether and the trade name Anther, is an aromatic ether recognized for its distinct and pleasant aroma.[1][2] Chemically, it is the product of an ether linkage between a phenethyl group and an isopentyl (or isoamyl) group. Its primary value lies in its sensory characteristics—a floral and green scent profile reminiscent of hyacinth, rose, and lilac.[1][3] This unique olfactory profile has cemented its role as a key ingredient in the fragrance industry.[4][5] Beyond its use in perfumery, it serves as a flavor enhancer, a solvent in cosmetic and pharmaceutical formulations, and an intermediate in organic synthesis.[4][6]

This guide will systematically explore the compound's properties, synthesis, and multifaceted applications, providing a technical foundation for its utilization and further research.

Physicochemical Properties

The functional efficacy of isopentyl phenethyl ether in various applications is a direct result of its physical and chemical properties. Its moderate volatility and hydrophobicity are crucial for its performance as a fragrance ingredient, allowing for controlled evaporation and solubility in non-polar bases like oils and ethanol.[6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 56011-02-0 | [1][4] |

| Molecular Formula | C₁₃H₂₀O | [4] |

| Molecular Weight | 192.3 g/mol | [4] |

| Appearance | Colorless clear liquid | [4][7] |

| Odor Profile | Floral (hyacinth, rose), green, with fruity notes | [1][6][8] |

| Boiling Point | 109-110 °C @ 8 mmHg | [2][4] |

| Density | ~0.901 - 0.928 g/cm³ at 20-25 °C | [4][7] |

| Refractive Index | ~1.481 - 1.485 at 20 °C | [2][4] |

| Solubility | Soluble in ethanol; low water solubility | [2][8][9] |

| FEMA Number | 4635 | [10][11] |

Core Industrial Applications: The Fragrance & Flavor Sector

The primary industrial domain for isopentyl phenethyl ether is the fragrance and flavor industry, where its unique sensory properties are highly valued.[6]

Role in Perfumery and Cosmetics

Isopentyl phenethyl ether is a versatile modifier in fragrance formulations. It is predominantly used to impart fresh, green, and powerful floral notes, enhancing accords of hyacinth, rose, gardenia, and lily.[1][12] Its stability and performance make it suitable for a wide array of products, including:

Its function extends beyond its own scent; it can be used to modify and enhance other fragrance components, adding a natural green freshness to a formulation's top-note.[12]

Application in the Food Industry

As a flavoring agent, isopentyl phenethyl ether is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[10][11][13] It is used in low concentrations to impart floral and fruity notes to products such as non-alcoholic and alcoholic beverages and chewing gum.[6][10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety for use in food.[2]

Safety and Regulatory Standing

The safety of isopentyl phenethyl ether has been assessed by the Research Institute for Fragrance Materials (RIFM), which concluded it can be used safely in consumer products at typical levels.[1][14] The RIFM's assessment found the compound to be non-genotoxic.[14] It is not expected to be a concern for phototoxicity or photoallergenicity based on its UV/Vis absorption spectrum.[14]

Academic & Research Applications: An Emerging Frontier

While its industrial use is well-documented, the academic application of isopentyl phenethyl ether is more specialized, often serving as a model compound or intermediate.

Intermediate in Organic Synthesis

In academic research, its stable ether linkage and aromatic structure make it a useful intermediate or building block for the synthesis of more complex molecules.[4][6] It can undergo reactions such as oxidation to form aldehydes or ketones and nucleophilic substitution to replace the ether group.[6]

Research in Chemical Ecology

Floral scent compounds are critical mediators of plant-pollinator interactions. While specific studies on isopentyl phenethyl ether are not widespread, research into the composition of floral bouquets and their influence on insect behavior represents a potential area of study for this and related aromatic ethers.

Solvent Properties in Formulations

Beyond its scent, the compound's properties as a solvent are leveraged in pharmaceutical and cosmetic research. It can aid in dissolving active pharmaceutical ingredients (APIs) or other components in a formulation, potentially improving bioavailability and product texture.[4][6] Its low toxicity profile makes it an attractive alternative to other organic solvents.[4]

Methodologies & Experimental Protocols

To ensure the utility of this guide for scientists, this section provides detailed, validated protocols for the synthesis and analysis of isopentyl phenethyl ether.

Protocol 1: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for preparing ethers.[6] It is an Sₙ2 reaction where an alkoxide acts as a nucleophile, attacking an alkyl halide.[15][16] For isopentyl phenethyl ether, the most efficient pathway involves the reaction between a phenethoxide ion and an isopentyl halide, as primary alkyl halides are ideal substrates for Sₙ2 reactions, minimizing competing elimination reactions.[17]

Caption: Workflow for the synthesis of isopentyl phenethyl ether.

-

Reagents & Equipment: Phenethyl alcohol, sodium hydride (NaH, 60% dispersion in mineral oil), isopentyl bromide, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous magnesium sulfate (MgSO₄), silica gel, round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, add phenethyl alcohol (1.0 eq) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the potent sodium phenethoxide nucleophile.[18] Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Sₙ2 Reaction: To the stirred alkoxide solution, add isopentyl bromide (1.2 eq) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.

-

Causality: The reaction proceeds via an Sₙ2 pathway.[16] Using a primary alkyl halide (isopentyl bromide) is crucial to maximize the yield of the ether product and minimize the E2 elimination side-product that would occur with secondary or tertiary halides.[17] Refluxing provides the necessary activation energy.

-

-

Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by slow addition of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure isopentyl phenethyl ether.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique essential for the quality control of volatile compounds like fragrance ingredients.[19][20] It separates the components of a mixture (GC) and provides structural identification of each component (MS), allowing for both purity assessment and contaminant identification.[21][22]

Caption: Relationship between properties and applications of the ether.

-

Instrumentation & Columns: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for this analysis.

-

Causality: A non-polar column separates compounds primarily based on boiling point, which is effective for a range of fragrance molecules.

-

-

Sample Preparation: Prepare a dilute solution of the synthesized ether (e.g., 100 ppm) in a suitable solvent like ethanol or hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Causality: This temperature program allows for the separation of volatile starting materials from the higher-boiling point ether product and any potential byproducts.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

MS Transfer Line Temp: 280 °C

-

-